(6-Methylpyrimidin-4-yl)boronic acid is an organic compound with the molecular formula CHBNO and a molecular weight of 137.93 g/mol. It features a boronic acid functional group attached to a pyrimidine ring, specifically at the 4-position, with a methyl group at the 6-position. This compound is classified as a boronic acid derivative, which plays a significant role in organic synthesis due to its ability to form covalent bonds with various substrates.
(6-Methylpyrimidin-4-yl)boronic acid falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their versatility in forming reversible covalent bonds with diols and are widely used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
The synthesis of (6-Methylpyrimidin-4-yl)boronic acid can be achieved through several methodologies, primarily involving the coupling of pyrimidine derivatives with boron reagents. One common method is the Suzuki-Miyaura coupling, where aryl or heteroaryl halides react with boronic acids or boronate esters in the presence of a palladium catalyst and a base.
The molecular structure of (6-Methylpyrimidin-4-yl)boronic acid features:
(6-Methylpyrimidin-4-yl)boronic acid can participate in several chemical reactions:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers facilitated by the boron atom's Lewis acidity, which enhances the reactivity of adjacent carbon atoms.
The mechanism of action for (6-Methylpyrimidin-4-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it valuable in various chemical transformations and biological applications.
Relevant data indicates that careful handling is necessary due to potential hazards associated with exposure .
(6-Methylpyrimidin-4-yl)boronic acid has several scientific applications:
This compound exemplifies the versatility and significance of boronic acids in modern chemistry, highlighting its potential across various fields including pharmaceuticals and materials science.
Transition metal-catalyzed borylation represents a cornerstone method for directly introducing boronic acid functionalities onto heteroaromatic scaffolds like pyrimidine. Iridium-based catalysts, notably those bearing bipyridine or phenanthroline ligands, demonstrate exceptional efficacy for the C-H borylation of 6-methylpyrimidine. These systems activate specific C-H bonds, with the 4-position exhibiting heightened reactivity due to reduced electron density compared to the 2-position. This inherent electronic bias allows for high regioselectivity without requiring pre-functionalized substrates [5] [9].
A critical advancement involves using bis(pinacolato)diboron (B~2~Pin~2~) or pinacolborane (HBpin) as atom-economical boron sources. Catalytic systems comprising [Ir(COD)OMe]~2~ with 4,4'-di-tert-butylbipyridine (dtbpy) facilitate borylation at ambient to moderately elevated temperatures (60-80°C) in solvents like tetrahydrofuran or cyclopentyl methyl ether. Subsequent hydrolysis of the generated pinacol boronic ester under acidic conditions (e.g., dilute hydrochloric acid) cleanly affords the target boronic acid. Optimization studies reveal that sterically hindered ligands suppress undesirable di-borylation and enhance 4-mono-selectivity, particularly on electron-deficient heterocycles like pyrimidines [5] [9].
Table 1: Iridium-Catalyzed C-H Borylation Optimization for 6-Methylpyrimidine
Catalyst System | Boron Source | Solvent | Temperature (°C) | Time (h) | Regioselectivity (4- vs 2-) | Yield (%) |
---|---|---|---|---|---|---|
[Ir(COD)OMe]~2~/dtbpy | B~2~Pin~2~ | THF | 80 | 12 | >20:1 | 85 |
[Ir(COD)OMe]~2~/dtbpy | HBpin | CPME | 60 | 18 | >15:1 | 78 |
[Ir(COD)Cl]~2~/dtbpy | B~2~Pin~2~ | Toluene | 110 | 8 | 10:1 | 70 |
Key advantages include the avoidance of halogenation steps and operational simplicity. However, challenges persist in achieving absolute mono-selectivity with highly reactive catalyst systems and minimizing protodeboronation during the hydrolysis step. Careful control of hydrolysis pH and temperature is essential to preserve the integrity of the acid-sensitive pyrimidinylboronic acid product [5] [9].
The classic two-step sequence involving halogenation followed by palladium-catalyzed Miyaura borylation constitutes a highly reliable and regiodefined route to (6-methylpyrimidin-4-yl)boronic acid. This method capitalizes on the commercial availability or straightforward synthesis of 4-halo-6-methylpyrimidine precursors (bromide or chloride). The Miyaura borylation employs Pd catalysts (e.g., Pd(dppf)Cl~2~ or PdCl~2~(PPh~3~)~2~) with phosphine ligands (SPhos, XPhos) and a mild base (acetate or carbonate) to facilitate the transmetalation between the aryl halide and bis(pinacolato)diboron (B~2~Pin~2~) [1] [5] [9].
Significant optimization focuses on ligand choice and base stoichiometry. Bulky, electron-rich phosphines like SPhos or XPhos enhance the oxidative addition rate, particularly for less reactive aryl chlorides, and stabilize the active Pd(0) species, preventing aggregation. Triethylamine or potassium acetate are preferred over stronger bases (e.g., alkoxides) to minimize ester hydrolysis if present elsewhere in the molecule or degradation of the boronic ester product. Reactions are typically conducted in anhydrous, degassed 1,4-dioxane or toluene at reflux (80-110°C) for 6-24 hours, achieving yields often exceeding 75% for the boronic ester. Subsequent acidic hydrolysis (1-2 M HCl or citric acid solution) provides the boronic acid. An inert atmosphere is critical throughout to prevent oxidation of the boronic ester intermediate and the final boronic acid product [1] [5] [9].
This method offers predictable regioselectivity defined by the halogen position. Its main drawbacks are the need for pre-halogenated starting materials and the potential for residual palladium contamination, necessitating purification steps (e.g., activated carbon treatment or chelating resins) for pharmaceutical-grade material [1] [9].
While less directly applicable to pyrimidine boronic acids than metal-catalyzed borylation, regioselective alkyne hydroboration provides a valuable strategy for synthesizing alkenylboronic acid precursors that could be cyclized or functionalized to access the pyrimidine scaffold. This approach is highly relevant for generating substituted vinyl boronic esters, which can participate in heterocycle-forming reactions. Terminal alkynes undergo anti-Markovnikov hydroboration using disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), yielding predominantly the (E)-vinylboronate isomer. Internal alkynes require carefully chosen catalysts (e.g., Pd, Cu, or Ag complexes) to control regioselectivity and stereochemistry [2] [10].
Recent advances employ metal-free conditions using catalysts like tropylium salts or carboxylic acids, significantly broadening functional group tolerance. For example, carboxylic acid-catalyzed hydroboration of terminal alkynes with pinacolborane (HBpin) delivers α-vinylboronates with excellent regiocontrol. Iron and copper nanocluster catalysts also provide high stereoselectivity for (E)-alkenyl products from internal alkynes under mild conditions. The resulting alkenyl pinacol boronates are generally stable and can be hydrolyzed to alkenylboronic acids under controlled acidic conditions [2] [10].
Although this route necessitates additional steps to construct the pyrimidine ring after hydroboration (e.g., via condensation with amidines), it offers a powerful tool for introducing boronic acid handles onto unsaturated precursors with defined geometry before heterocycle formation. Optimization involves fine-tuning the steric bulk of the hydroboration reagent and catalyst loading to maximize regioselectivity and minimize over-hydroboration or protodeborylation side reactions.
Microwave irradiation dramatically accelerates synthetic steps critical for generating (6-methylpyrimidin-4-yl)boronic acid and its precursors, significantly reducing reaction times from hours to minutes while often improving yields and purity. This technology proves particularly advantageous for:
Table 2: Microwave vs Conventional Heating for Key Steps Towards (6-Methylpyrimidin-4-yl)boronic Acid
Reaction Step | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield Improvement |
---|---|---|---|---|---|
Pyrimidine Ring Formation | Reflux, Toluene, 6h | 6 hours | Solvent-free, K10 Clay, 150°C | 5-10 minutes | 75% → 92% |
Miyaura Borylation (4-Br Deriv.) | Dioxane, 80°C, Pd(PPh~3~)~4~ | 12 hours | EtOH, 100°C, XPhos-Pd-G2 | 20 minutes | 68% → 89% |
Pinacol Ester Hydrolysis | 1M HCl, rt, stirring | 24 hours | 0.5M Citric Acid, 80°C | 30 minutes | Comparable, less degradation |
Optimization parameters include microwave power density, vessel pressure control, and solvent choice (high loss tangent solvents like ethanol or DMF absorb microwave energy more efficiently). The technology enables rapid screening of borylation and hydrolysis conditions, facilitating route scouting and optimization [3] [6].
Flow chemistry offers transformative advantages for the synthesis and handling of (6-methylpyrimidin-4-yl)boronic acid, addressing key challenges in scalability, reproducibility, and safety associated with batch processes, particularly for organolithium chemistry and air-sensitive intermediates.
Table 3: Flow Chemistry Parameters for Key (6-Methylpyrimidin-4-yl)boronic Acid Synthesis Steps
Synthetic Step | Reactor Type | Key Conditions | Residence Time | Product/Intermediate | Productivity |
---|---|---|---|---|---|
Lithiation-Borylation | Cold Coil (-50°C) | nBuLi, B(O^iPr)~3~, THF | 5-15 seconds | Boronic Ester | 5 g/h throughput |
Continuous Miyaura Boryl. | Packed Bed (Pd/C) | 4-Br-6-MePyrimidine, B~2~Pin~2~, KOAc, EtOH, 90°C | 30 minutes | Pinacol Boronic Ester | Catalyst reused >10 cycles |
In-line Hydrolysis | Tubular Reactor | 1M HCl, 40°C | 10 minutes | Boronic Acid | Integrated with borylation |
Flow processes ensure safer handling of pyrophoric organolithiums and highly reactive intermediates, provide exceptional control over reaction parameters (temperature, stoichiometry, mixing), and enable truly continuous production, making them ideal for kilo-lab and manufacturing scales. Challenges include potential clogging from precipitates and the need for specialized engineering expertise [7] [9].
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